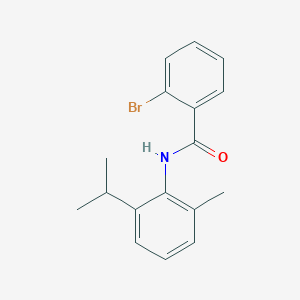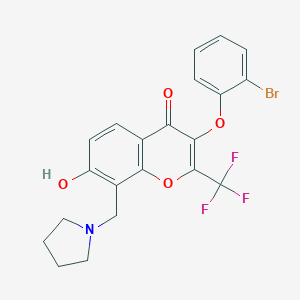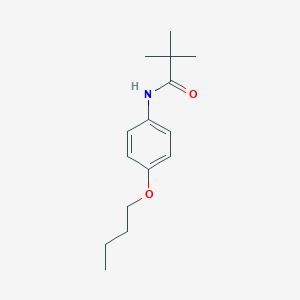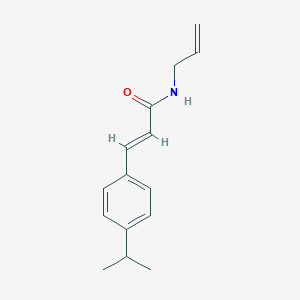
1,4-Bis(2-propoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-propoxybenzoyl)piperazine, also known as BPP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPP is a piperazine derivative that has been synthesized using various methods, including the reaction of 2-propoxybenzoic acid with piperazine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-propoxybenzoyl)piperazine is not fully understood, but it is thought to involve the inhibition of platelet aggregation and the activation of the cyclic AMP (cAMP) pathway. 1,4-Bis(2-propoxybenzoyl)piperazine has also been found to inhibit the expression of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-Bis(2-propoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects, including inhibition of platelet aggregation, antithrombotic activity, and anti-inflammatory properties. 1,4-Bis(2-propoxybenzoyl)piperazine has also been shown to induce apoptosis in cancer cells and to inhibit the expression of certain inflammatory cytokines, such as TNF-alpha. These effects make 1,4-Bis(2-propoxybenzoyl)piperazine a promising candidate for further investigation in a range of scientific fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Bis(2-propoxybenzoyl)piperazine has several advantages for use in lab experiments, including its relatively simple synthesis and its well-characterized biochemical and physiological effects. However, 1,4-Bis(2-propoxybenzoyl)piperazine also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 1,4-Bis(2-propoxybenzoyl)piperazine. One area of interest is the development of 1,4-Bis(2-propoxybenzoyl)piperazine-based therapies for cancer and other diseases. Another potential direction is the investigation of the mechanism of action of 1,4-Bis(2-propoxybenzoyl)piperazine and the identification of potential targets for therapeutic intervention. Additionally, further studies are needed to explore the potential side effects and toxicity of 1,4-Bis(2-propoxybenzoyl)piperazine in vivo.
Métodos De Síntesis
The synthesis of 1,4-Bis(2-propoxybenzoyl)piperazine can be achieved using a variety of methods, including the reaction of 2-propoxybenzoic acid with piperazine. This reaction is typically carried out in the presence of a catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC), and can be optimized to produce high yields of the desired product. Other methods for synthesizing 1,4-Bis(2-propoxybenzoyl)piperazine include the reaction of piperazine with 2-propoxybenzoyl chloride or the condensation of 2-propoxybenzoyl hydrazine with piperazine.
Aplicaciones Científicas De Investigación
1,4-Bis(2-propoxybenzoyl)piperazine has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of platelet aggregation, antithrombotic activity, and anti-inflammatory properties. 1,4-Bis(2-propoxybenzoyl)piperazine has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
Propiedades
Nombre del producto |
1,4-Bis(2-propoxybenzoyl)piperazine |
|---|---|
Fórmula molecular |
C24H30N2O4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[4-(2-propoxybenzoyl)piperazin-1-yl]-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C24H30N2O4/c1-3-17-29-21-11-7-5-9-19(21)23(27)25-13-15-26(16-14-25)24(28)20-10-6-8-12-22(20)30-18-4-2/h5-12H,3-4,13-18H2,1-2H3 |
Clave InChI |
RKZXRCJVRVXDGB-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)



![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)




